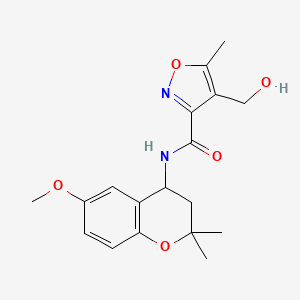![molecular formula C19H19NO5 B5340446 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine, also known as Cercosporamide, is a natural product that has been isolated from the fungus Cercospora kikuchii. This compound has been found to have a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory effects. In recent years, there has been a growing interest in the synthesis and study of Cercosporamide due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is not fully understood, but it is believed to involve the inhibition of a protein known as Hsp90. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins. Inhibition of Hsp90 by N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede leads to the degradation of client proteins, which can result in the antifungal, anticancer, and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been found to have a range of biochemical and physiological effects. In addition to its antifungal, anticancer, and anti-inflammatory properties, N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. The compound has also been found to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede in lab experiments is its potent and selective activity against Hsp90. This allows for the specific study of Hsp90-dependent processes in cells. However, one limitation of using N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede. One area of interest is the development of analogs of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede and its effects on various cellular processes.
Synthesemethoden
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and catalysts to selectively functionalize the target molecule. The final step in the synthesis involves a palladium-catalyzed cross-coupling reaction to form the desired product. The synthesis of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is a challenging process, requiring expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been found to have anticancer activity, inhibiting the growth of various cancer cell lines. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-10(2)16(18(22)23)20-9-14-15(21)8-7-12-11-5-3-4-6-13(11)19(24)25-17(12)14/h3-8,10,16,20-21H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFVFDGPIFWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

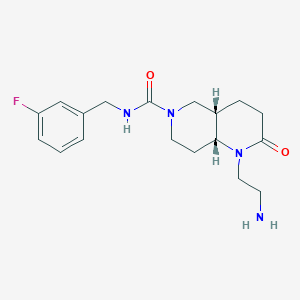
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
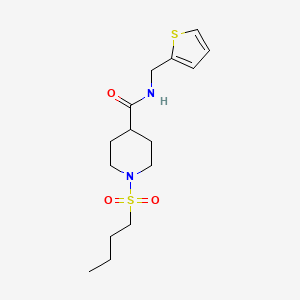
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
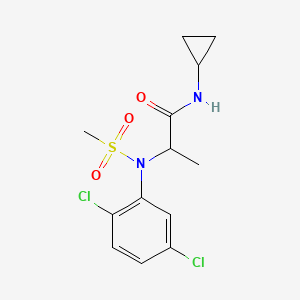
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)
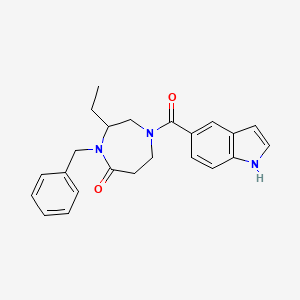
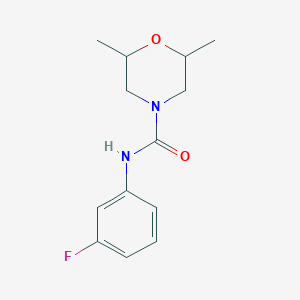
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)

![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)
